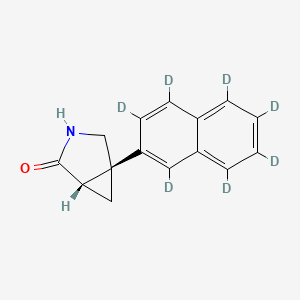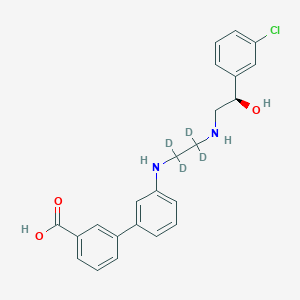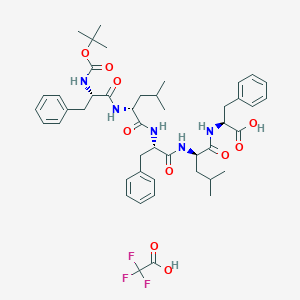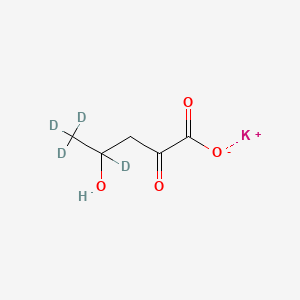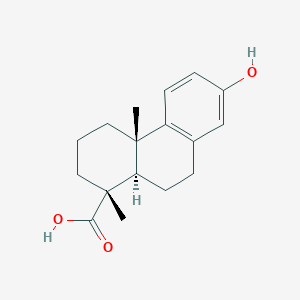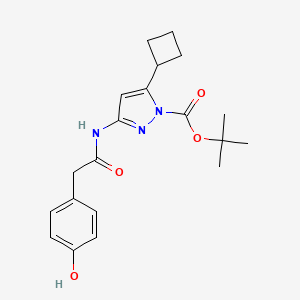
Cdk9-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk9-IN-11 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9, in complex with cyclin T, forms the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of most protein-coding genes by RNA polymerase II. Inhibition of CDK9 has been explored as a therapeutic strategy for various cancers and other diseases characterized by dysregulated transcription.
Preparation Methods
The synthesis of Cdk9-IN-11 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically starts with the preparation of a substituted aromatic compound, followed by functional group transformations such as halogenation, nitration, and reduction. The final step involves the coupling of the intermediate with a suitable amine or other nucleophile to form the desired inhibitor. Industrial production methods may involve optimization of reaction conditions, purification techniques, and scaling up the process to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Cdk9-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles such as halides or amines. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule.
Scientific Research Applications
Cdk9-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK9 in transcriptional regulation and to develop new CDK9 inhibitors.
Biology: Employed in research to understand the molecular mechanisms of CDK9-mediated transcription and its role in various biological processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated transcriptional activity, such as acute myeloid leukemia and triple-negative breast cancer.
Industry: Utilized in drug discovery and development programs to identify and optimize new CDK9 inhibitors with improved efficacy and safety profiles.
Mechanism of Action
Cdk9-IN-11 exerts its effects by selectively inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, thereby blocking the transition from transcription initiation to elongation. As a result, the transcription of genes essential for cell cycle progression and survival is disrupted, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the P-TEFb complex, RNA polymerase II, and downstream transcriptional regulators such as MYC and MCL1.
Comparison with Similar Compounds
Cdk9-IN-11 is compared with other CDK9 inhibitors such as flavopiridol, dinaciclib, and AZD4573. While all these compounds target CDK9, this compound is unique in its selectivity and potency. Unlike flavopiridol, which inhibits multiple cyclin-dependent kinases, this compound is highly selective for CDK9, reducing off-target effects and improving therapeutic efficacy. Compared to dinaciclib and AZD4573, this compound may offer advantages in terms of pharmacokinetic properties and safety profiles.
Similar compounds include:
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with activity against CDK9.
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.
AZD4573: A highly selective CDK9 inhibitor with promising preclinical and clinical activity.
Properties
Molecular Formula |
C20H25N3O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
tert-butyl 5-cyclobutyl-3-[[2-(4-hydroxyphenyl)acetyl]amino]pyrazole-1-carboxylate |
InChI |
InChI=1S/C20H25N3O4/c1-20(2,3)27-19(26)23-16(14-5-4-6-14)12-17(22-23)21-18(25)11-13-7-9-15(24)10-8-13/h7-10,12,14,24H,4-6,11H2,1-3H3,(H,21,22,25) |
InChI Key |
PNPJWZCWRHKQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC(=N1)NC(=O)CC2=CC=C(C=C2)O)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




